(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid and related derivatives has been explored through various methods. One approach involves treating β-aryl-α-mercaptoacrylic acids with alkanoic acid anhydrides or thionyl chloride in dimethylformamide to yield 1,3-oxathiolan-5-one derivatives. Basic hydrolysis and methanolysis can subsequently produce the desired compound (Ogawa et al., 1985). Additionally, a novel protocol based on the (3+2)-cycloaddition between thioketones and acetylenedicarboxylic acid has been reported for the direct synthesis of 1,3‐oxathiolan‐5‐ones, offering a potential route for the synthesis of the target compound (Sachse & Schneider, 2023).
Molecular Structure Analysis
The molecular structure of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid and its derivatives has been elucidated using various spectroscopic techniques. For instance, 1H–1H nuclear overhauser effect spectroscopy has been employed for full confirmation of compound structures in studies investigating chemical reactivity (Hamama et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 1,3-oxathiolan-5-one derivatives towards various reagents has been thoroughly investigated, revealing the formation of both opened and fused heterocyclic systems under different conditions. These reactions highlight the versatility of the oxathiolane ring in synthetic chemistry (Hamama et al., 2017).
Scientific Research Applications
Synthesis and Evaluation in Antiviral Research
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid and its analogues have been explored for their potential antiviral properties. For instance, the synthesis of tetrazole oxathiolane nucleoside analogues and their evaluation as HIV-1 antiviral agents were investigated by Faury et al. (1992), indicating a focus on developing new therapeutic agents against HIV (Faury, Camplo, Charvet, Chermann, & Kraus, 1992).
Role in Nucleoside Chemistry
The compound also plays a role in the field of nucleoside chemistry. Kraus and Attardo (1993) reported the synthesis of optically active 1,3-oxathiolanes, which are important intermediates in nucleoside chemistry (Kraus & Attardo, 1993).
Development of Antiviral and Anti-neoplastic Agents
1,3-Dioxolane and 1,3-oxathiolane nucleoside analogs have been researched for their roles in anti-viral and anti-neoplastic chemotherapy. Bera et al. (2004) synthesized various 1,3-dioxolane nucleoside analogs to investigate their efficacy against viruses like HCV and HIV (Bera, Malik, Bhat, Carroll, Hrin, Maccoss, McMasters, Miller, Moyer, Olsen, Schleif, Tomassini, & Eldrup, 2004).
Investigating Chemical Properties and Reactions
Research has also been conducted on the peculiar reaction behavior of 1,3-oxathiolan-5-one towards various reagents. Hamama et al. (2017) studied its reactivity and evaluated synthesized compounds for antioxidant and cytotoxicity against hepatocellular carcinoma cell lines (Hamama, Ibrahim, Ghaith, & Zoorob, 2017).
Exploration in Organic Chemistry
The compound has also found applications in organic chemistry. For example, Ogawa et al. (1985) synthesized novel 1,3-oxathiolan-5-one derivatives, exploring their chemical properties and potential applications (Ogawa, Yamada, Terada, Yamazaki, & Honna, 1985).
Safety And Hazards
This would include information on any hazards associated with the compound, such as its toxicity, flammability, or reactivity. It would also include information on how to handle and store the compound safely.
Future Directions
This would involve a discussion of any unanswered questions or future research directions. This could include potential applications, modifications, or investigations into its mechanism of action.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
(2S,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-2-1-9-4(8-2)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWHAEXKCMFUMV-OKKQSCSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188983 | |
Record name | 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Oxathiolane-2-carboxylicacid,5-hydroxy-,trans- | |
CAS RN |
147027-04-1 | |
Record name | 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147027-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A mixture of: trans-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid; cis-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | A mixture of | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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